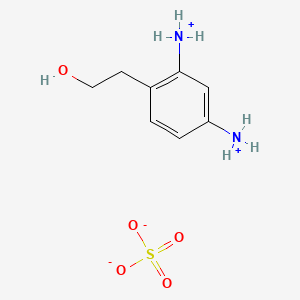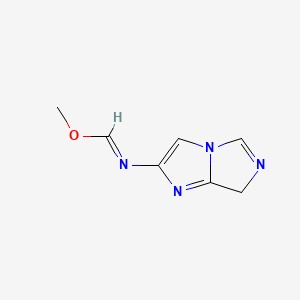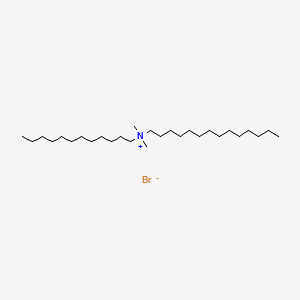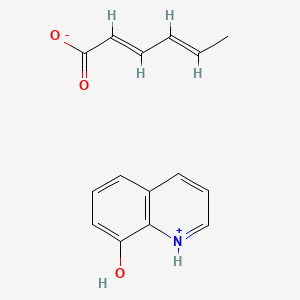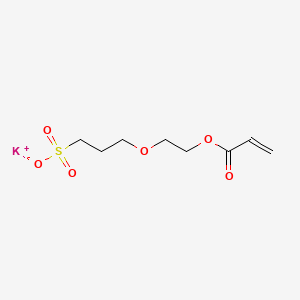
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate is a chemical compound with the molecular formula C8H13KO6S and a molecular weight of 276.35 g/mol . It is known for its unique structure, which includes an acrylate group and a sulphonate group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(3-sulphonatopropoxy)ethyl acrylate typically involves the reaction of 2-(3-sulphonatopropoxy)ethanol with acryloyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of sulphone derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce the acrylate group to form corresponding alcohols.
Major Products Formed
Polymers: Through polymerization, this compound can form polymers with applications in coatings, adhesives, and biomedical materials.
Sulphone Derivatives:
Wissenschaftliche Forschungsanwendungen
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Biology: The compound can be used in the development of biomaterials for tissue engineering and drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of Potassium 2-(3-sulphonatopropoxy)ethyl acrylate involves its interaction with various molecular targets and pathways:
Polymerization: The acrylate group undergoes free radical polymerization, forming polymers with unique mechanical and chemical properties.
Biological Interactions: The sulphonate group can interact with biological molecules, enhancing the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 2-(3-sulphonatopropoxy)ethyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
Sodium 2-(3-sulphonatopropoxy)ethyl acrylate: Similar but with sodium instead of potassium as the counterion.
Uniqueness
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate is unique due to its combination of an acrylate group and a sulphonate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility, reactivity, and polymerization characteristics .
Eigenschaften
CAS-Nummer |
93841-08-8 |
|---|---|
Molekularformel |
C8H13KO6S |
Molekulargewicht |
276.35 g/mol |
IUPAC-Name |
potassium;3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonate |
InChI |
InChI=1S/C8H14O6S.K/c1-2-8(9)14-6-5-13-4-3-7-15(10,11)12;/h2H,1,3-7H2,(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
JCBZJHANNRVJQV-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC(=O)OCCOCCCS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


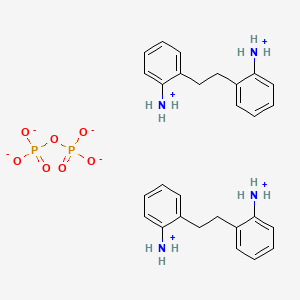
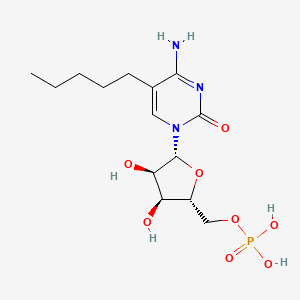
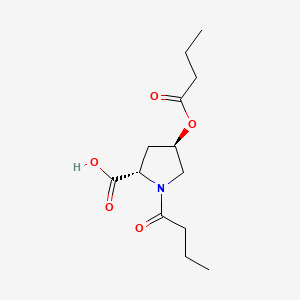
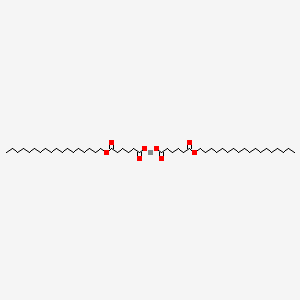
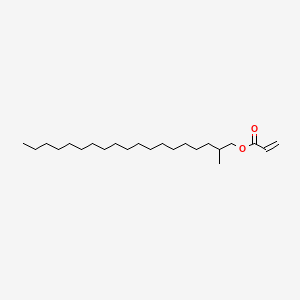

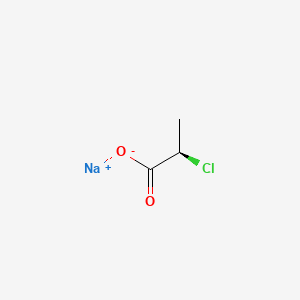

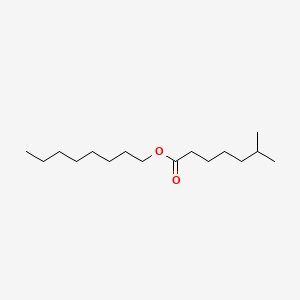
![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
